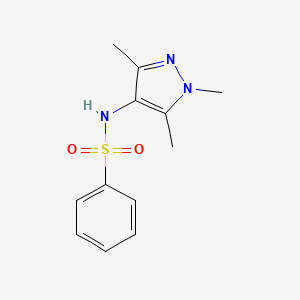![molecular formula C16H19NO4S B5716002 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine, also known as E-4031, is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. It was first synthesized in the early 1990s by researchers at Eisai Co., Ltd. in Japan. Since then, E-4031 has been widely used in scientific research to study the mechanisms of cardiac arrhythmias and to develop new drugs for the treatment of these conditions.
Mécanisme D'action
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine blocks Ikr by binding to the channel pore and preventing the flow of potassium ions. This leads to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram (ECG). 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has been shown to be highly selective for Ikr, with minimal effects on other ion channels.
Biochemical and Physiological Effects
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has a number of biochemical and physiological effects on cardiac cells. It prolongs the action potential duration, increases the refractory period, and can induce EADs and triggered activity. These effects can lead to the development of torsades de pointes, a potentially life-threatening ventricular arrhythmia.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has several advantages for use in lab experiments. It is a highly selective inhibitor of Ikr, with minimal effects on other ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has some limitations as well. It can induce arrhythmias in animal models and has been shown to have some off-target effects, particularly at high concentrations.
Orientations Futures
There are several areas of future research for 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine. One area is the development of new drugs that target Ikr for the treatment of cardiac arrhythmias. Another area is the study of the mechanisms of drug-induced arrhythmias, particularly torsades de pointes. 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can be used as a tool to study these mechanisms and to develop new therapies for these conditions. Finally, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can be used to study the basic physiology of cardiac cells and to gain a better understanding of the mechanisms of cardiac arrhythmias.
Méthodes De Synthèse
The synthesis of 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine involves several steps, starting with the reaction of 6-ethoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then treated with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with morpholine to yield 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine. The overall yield of this process is around 20%.
Applications De Recherche Scientifique
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has been extensively used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent and selective inhibitor of Ikr, which plays a critical role in regulating the repolarization of cardiac cells. By blocking Ikr, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can prolong the action potential duration and lead to the development of early afterdepolarizations (EADs) and triggered activity, which are known to be important mechanisms of cardiac arrhythmias.
Propriétés
IUPAC Name |
4-(6-ethoxynaphthalen-2-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-5-3-14-12-16(6-4-13(14)11-15)22(18,19)17-7-9-20-10-8-17/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXJNALGRMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Ethoxy-2-naphthyl)sulfonyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



